2-(2-(4-Ethoxybenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide
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Overview
Description
2-(2-(4-Ethoxybenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazino group, an ethoxybenzylidene moiety, and a methoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Ethoxybenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide typically involves the condensation of 4-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-methoxyphenyl isocyanate under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-Ethoxybenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced hydrazino derivatives.
Substitution: Formation of substituted hydrazino derivatives.
Scientific Research Applications
2-(2-(4-Ethoxybenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(4-Ethoxybenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exhibiting antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxybenzylidene)hydrazinecarboxamide
- 5-(4-Ethoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
2-(2-(4-Ethoxybenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
357267-65-3 |
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Molecular Formula |
C18H19N3O4 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N'-[(E)-(4-ethoxyphenyl)methylideneamino]-N-(4-methoxyphenyl)oxamide |
InChI |
InChI=1S/C18H19N3O4/c1-3-25-16-8-4-13(5-9-16)12-19-21-18(23)17(22)20-14-6-10-15(24-2)11-7-14/h4-12H,3H2,1-2H3,(H,20,22)(H,21,23)/b19-12+ |
InChI Key |
FHXBYHOIWOSXNO-XDHOZWIPSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=C(C=C2)OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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